2,5-Dimethoxy-4-(2-fluoroethylthio)phenethylamine hydrochloride
Overview
Description
2,5-Dimethoxy-4-(2-fluoroethylthio)phenethylamine hydrochloride, also known as 2C-T-2, is a synthetic psychedelic compound of the phenethylamine class. It was first synthesized by Alexander Shulgin in 1974. It has a wide range of pharmacological effects, including psychedelic, entactogenic, and stimulant effects. It is primarily used in scientific research and has been studied for its potential applications in the treatment of various psychiatric disorders.
Scientific Research Applications
Analytical Techniques in Drug Detection
2,5-Dimethoxy-4-(2-fluoroethylthio)phenethylamine hydrochloride, as part of the phenethylamine class, has been the subject of various studies focusing on analytical methods for its detection and characterization. For example, Chung-Chen Tsai et al. (2006) demonstrated the use of capillary electrophoresis with fluorescence detection for the separation and detection of phenethylamine designer drugs, including similar compounds to this compound (Tsai et al., 2006). These methods are crucial for identifying and quantifying such substances in various matrices, contributing significantly to forensic toxicology and drug monitoring.
Metabolic Pathway Studies
Research on the metabolism of phenethylamines is also a significant area of study. For instance, Kanamori et al. (2007) investigated the in vivo metabolism of a similar compound, 2,5-dimethoxy-4-propylthiophenethylamine, in rats (Kanamori et al., 2007). Understanding the metabolic pathways of these compounds can provide insights into their pharmacokinetics and potential interactions with other substances.
Toxicology and Safety Research
The neurotoxicity of psychoactive phenethylamines, including those structurally related to 2,5-Dimethoxy-4-(2-fluoroethylthio)phenethylamine, has been studied to understand their impact on neuronal cells. Asanuma et al. (2020) evaluated the neurotoxicity of a series of psychoactive phenethylamines, including similar compounds, in monoaminergic neurons (Asanuma et al., 2020). Such studies are essential for assessing the safety profile and potential health risks associated with these substances.
Drug Interaction Research
Inan et al. (2020) conducted a systematic review on the interactions between novel phenethylamines and prescription drugs, highlighting the importance of understanding how these compounds may interact with other medications (Inan et al., 2020). This area of research is crucial for identifying potential risks associated with concurrent drug use.
Future Directions
properties
IUPAC Name |
2-[4-(2-fluoroethylsulfanyl)-2,5-dimethoxyphenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO2S.ClH/c1-15-10-8-12(17-6-4-13)11(16-2)7-9(10)3-5-14;/h7-8H,3-6,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWGRYFQEUOGDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)SCCF.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
854085-27-1 | |
Record name | 2,5-Dimethoxy-4-(2-fluoroethylthio)phenethylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854085271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2C-T-21 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5X5M1RXXZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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